![molecular formula C10H7F3N2O2 B1405829 Methyl 8-(Trifluormethyl)imidazo[1,2-a]pyridin-3-carboxylat CAS No. 1206983-53-0](/img/structure/B1405829.png)

Methyl 8-(Trifluormethyl)imidazo[1,2-a]pyridin-3-carboxylat

Übersicht

Beschreibung

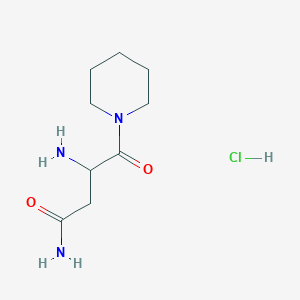

“Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate” is a chemical compound . It’s a derivative of imidazo[1,2-a]pyridine, which is an important fused bicyclic 5,6 heterocycle recognized for its wide range of applications in medicinal chemistry .

Synthesis Analysis

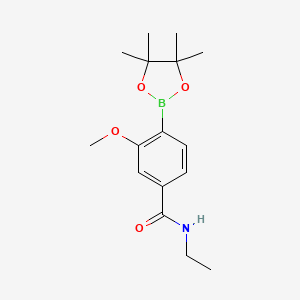

The synthesis of imidazo[1,2-a]pyridine derivatives, including “Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate”, has been a subject of research. A photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on sulfonium ylide skeleton has been described .Molecular Structure Analysis

The molecular structure of “Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate” is complex. The crystal structure of a similar compound, 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde, has been studied .Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives have been used in various chemical reactions. For instance, a solvent- and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Antituberkulosemittel

Imidazo[1,2-a]pyridin-Derivate wurden als vielversprechende Gerüste im Kampf gegen Tuberkulose (TB) identifiziert. Diese Verbindungen haben eine signifikante Aktivität gegen multiresistente TB (MDR-TB) und umfassend medikamentenresistente TB (XDR-TB) gezeigt. Das therapeutische Potenzial dieser Moleküle beruht auf ihrer Fähigkeit, die bakterielle Belastung in infizierten Modellen effektiv zu reduzieren .

Organische Synthese: Radikalreaktionen

Das Imidazo[1,2-a]pyridin-Gerüst ist in der organischen Synthese wertvoll, insbesondere bei Radikalreaktionen. Neuere Fortschritte haben Übergangsmetallkatalyse, metallfreie Oxidation und Photokatalyse-Strategien für die direkte Funktionalisierung von Imidazo[1,2-a]pyridinen eingesetzt, wodurch das Toolkit für synthetische Chemiker erweitert wird .

Pharmazeutische Chemie: Drug Prejudice Scaffold

In der pharmazeutischen Chemie wird die Imidazo[1,2-a]pyridin-Einheit aufgrund ihrer strukturellen Eigenschaften, die für die Arzneimittelentwicklung günstig sind, als „Drug Prejudice“-Gerüst erkannt. Dies hat zu einer breiten Palette von Anwendungen bei der Herstellung neuer medizinischer Verbindungen geführt .

Materialwissenschaft: Strukturcharakter

Der Strukturcharakter von Imidazo[1,2-a]pyridinen macht sie in der Materialwissenschaft nützlich. Ihre fusionierten bizyklischen Heterocyclen bieten einzigartige Eigenschaften, die bei der Entwicklung neuer Materialien genutzt werden können .

Photokatalyse: Trifluormethylierung

Es wurde eine photosensibilisatorfreie Methode zur sichtbaren Licht-induzierten direkten Trifluormethylierung von Imidazo[1,2-a]pyridin-Derivaten entwickelt. Diese Methode arbeitet unter milden Bedingungen und ist gegenüber verschiedenen funktionellen Gruppen tolerant, was sie zu einer vielseitigen Reaktion für photokatalytische Anwendungen macht .

Chemische Synthese: Heterocyclische Gerüste

Imidazo[1,2-a]pyridine dienen als heterocyclische Gerüste, die für die Synthese einer Vielzahl chemischer Einheiten unerlässlich sind. Ihre Vielseitigkeit ermöglicht die Herstellung von Verbindungen mit unterschiedlichen biologischen Aktivitäten, was für die Entdeckung neuer Chemotherapeutika entscheidend ist .

Antimicrobielle Wirksamkeit: Entwicklung neuer Medikamente

Verbindungen, die auf der Imidazo[1,2-a]pyridin-Struktur basieren, haben eine gute antimikrobielle Wirksamkeit gezeigt. Dies eröffnet Möglichkeiten für die Entwicklung neuer Medikamente, die die Antibiotikaresistenz bekämpfen können, ein wachsendes Problem im öffentlichen Gesundheitswesen .

Synthon in der Arzneimittelentwicklung

Der Imidazo[1,2-a]pyridin-Kern ist ein wichtiger Synthon in der Arzneimittelentwicklung, insbesondere für Medikamente, die eine breite Palette biologischer Aktivitäten wie antibakterielle, antimykotische und antivirale Eigenschaften aufweisen. Dies macht ihn zu einem wertvollen Bestandteil bei der Entwicklung neuer therapeutischer Mittel .

Wirkmechanismus

- The primary targets of this compound are not explicitly mentioned in the literature. However, imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

- The mode of action likely involves interactions with cellular components. Imidazo[1,2-a]pyridines can participate in radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

- Unfortunately, specific biochemical pathways affected by this compound remain unclear. However, imidazo[1,2-a]pyridines have diverse applications due to their structural versatility .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

: Ma, C.-H., Chen, M., Feng, Z.-W., Zhang, Y., Wang, J., Jiang, Y.-Q., & Yu, B. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, 45(21), 9460–9470. Read more : Synthesis and cytotoxic activity evaluation of novel imidazopyridine derivatives. (2024). BMC Chemistry, 18(1), 1–11. Read more : Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). Chemical Communications, 51(5), 804–818. Read more

Biochemische Analyse

Biochemical Properties

Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates. The interaction between Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate and kinases can lead to the modulation of kinase activity, thereby influencing various cellular processes . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular signaling pathways .

Cellular Effects

Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has been observed to exert various effects on different types of cells and cellular processes. In cancerous cells, this compound can influence cell proliferation, apoptosis, and metastasis by modulating key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway . Furthermore, Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .

Molecular Mechanism

The molecular mechanism of action of Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its binding interactions with various biomolecules. This compound can act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction. For instance, Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can change over time due to factors such as stability and degradation. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can lead to cumulative effects on cellular function, including alterations in gene expression, enzyme activity, and cellular metabolism .

Dosage Effects in Animal Models

The effects of Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate in animal models vary with different dosages. At low doses, this compound can modulate specific biochemical pathways without causing significant toxicity . At higher doses, Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced adverse effects .

Metabolic Pathways

Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of active or inactive metabolites, which can further influence cellular function and biochemical pathways . Additionally, Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

The transport and distribution of Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux and influx transporters, influencing its intracellular concentration and localization . Additionally, Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can bind to plasma proteins, affecting its distribution and accumulation in various tissues . The localization and accumulation of this compound can have significant implications for its biochemical and cellular effects .

Subcellular Localization

The subcellular localization of Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, this compound can be directed to the mitochondria, where it influences mitochondrial function and cellular metabolism .

Eigenschaften

IUPAC Name |

methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O2/c1-17-9(16)7-5-14-8-6(10(11,12)13)3-2-4-15(7)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPXQRDTONSFGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C2N1C=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3bS,4aR)-3,4,4-Trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioic O-acid](/img/structure/B1405753.png)

![5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate](/img/structure/B1405757.png)

![[1-(Pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405768.png)

![3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1405769.png)